N-tert-butyl-2-{2-ethoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}acetamide
Description
N-tert-Butyl-2-{2-ethoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}acetamide is a structurally complex molecule featuring a phenoxyacetamide backbone modified with a tert-butyl group, an ethoxy substituent, and a 1H-1,2,4-triazole-3-ylamino moiety. This compound belongs to a class of acetamide derivatives known for their diverse pharmacological and agrochemical applications, including enzyme inhibition and antimicrobial activity .
Properties
IUPAC Name |
N-tert-butyl-2-[2-ethoxy-4-[(1H-1,2,4-triazol-5-ylamino)methyl]phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O3/c1-5-24-14-8-12(9-18-16-19-11-20-22-16)6-7-13(14)25-10-15(23)21-17(2,3)4/h6-8,11H,5,9-10H2,1-4H3,(H,21,23)(H2,18,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIHJAILXPGRFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNC2=NC=NN2)OCC(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-{2-ethoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}acetamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-{2-ethoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce a variety of functional groups, depending on the nucleophile used .
Scientific Research Applications
N-tert-butyl-2-{2-ethoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: Its structure suggests it could be explored for therapeutic uses, such as in the treatment of diseases or as a diagnostic tool.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-tert-butyl-2-{2-ethoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The triazole ring, in particular, is known for its ability to form strong interactions with various biological molecules, which could underlie the compound’s bioactivity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The target compound shares key motifs with several analogs (Table 1):
Key Observations :
- Triazole Variants : The 1,2,4-triazole in the target compound contrasts with 1,2,3-triazoles (e.g., 6a ), which exhibit distinct electronic profiles and metabolic stability.
- Substituent Impact : The ethoxy group in the target compound may reduce oxidative metabolism compared to methoxy analogs (e.g., 3j ).
- Lipophilicity : tert-butyl groups are common in analogs (e.g., 5a , 4F5 ), suggesting a design emphasis on enhanced bioavailability.
Spectral and Physicochemical Data
- IR/NMR Trends :
- Solubility : The ethoxy group may improve aqueous solubility compared to nitro-substituted analogs (e.g., 6b ).
Biological Activity
N-tert-butyl-2-{2-ethoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This compound features a triazole ring, which is often associated with various pharmacological effects, particularly in antifungal and antibacterial applications. The unique combination of the triazole moiety with an ethoxy group and a tert-butyl substituent enhances its solubility and may broaden its spectrum of activity compared to other similar compounds.
Chemical Structure and Synthesis
The chemical structure of this compound can be described as follows:
- Triazole Ring : A five-membered ring containing three nitrogen atoms.
- Ethoxy Group : Enhances solubility and biological interaction.
- Tert-butyl Moiety : Provides steric hindrance that may influence biological activity.
The synthesis of this compound typically involves multi-step reactions, including the formation of the triazole ring through cyclization reactions, followed by functionalization to attach the ethoxy and tert-butyl groups. This complexity in synthesis contributes to its unique biological properties.
Antifungal and Antibacterial Properties
Research indicates that compounds featuring a triazole moiety often exhibit significant biological activity. This compound has been studied for:
- Antifungal Activity : The triazole ring is known for its ability to inhibit fungal cell membrane synthesis. Studies have shown that derivatives of triazoles can effectively combat various fungal pathogens.
- Antibacterial Activity : Similar to antifungal properties, the compound has demonstrated effectiveness against certain bacterial strains. The presence of the triazole ring plays a crucial role in this activity by interfering with bacterial metabolism.
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance:
These values indicate that the compound exhibits promising cytotoxicity against human malignant cells, suggesting potential as an anticancer agent.
The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to inhibit specific enzymes involved in the synthesis of nucleic acids and proteins in both fungi and bacteria. Additionally, the compound may induce apoptosis in cancer cells through various pathways.
Case Studies
Several studies have highlighted the biological activities of N-tert-butyl derivatives containing triazole rings:
- Antifungal Efficacy : A study demonstrated that a related triazole derivative significantly inhibited the growth of Candida species, showcasing the potential application in treating fungal infections.
- Anticancer Properties : In another case study involving MCF-7 breast cancer cells, the compound was shown to activate apoptotic pathways leading to reduced cell viability.
- Synergistic Effects : Research has indicated that combining N-tert-butyl derivatives with conventional antifungal or antibacterial agents may enhance therapeutic efficacy and reduce resistance development.
Q & A
Q. What are the critical steps in synthesizing N-tert-butyl-2-{2-ethoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}acetamide?
The synthesis typically involves:
- 1,3-dipolar cycloaddition to form the triazole ring, using azide-alkyne click chemistry under copper catalysis (e.g., Cu(OAc)₂ in tert-butanol/water solvent) .
- Coupling reactions to introduce the ethoxyphenoxy and tert-butyl groups. For example, alkylation of intermediates with tert-butyl bromoacetate, followed by amidation .
- Purification via recrystallization (ethanol is common) and characterization using TLC to monitor reaction progress .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
Key methods include:
- IR spectroscopy to identify functional groups (e.g., C=O at ~1670 cm⁻¹, triazole C-N at ~1300 cm⁻¹) .
- NMR (¹H and ¹³C) to resolve aromatic protons (δ 7.0–8.5 ppm) and confirm substituent connectivity. For example, the tert-butyl group appears as a singlet at ~1.3 ppm in ¹H NMR .
- HRMS to verify molecular weight (e.g., [M+H]⁺ calculated vs. observed) .
Advanced Research Questions
Q. How can conflicting spectral data for the triazole moiety be resolved during structural elucidation?
- Use 2D NMR techniques (e.g., HSQC, HMBC) to correlate triazole protons with adjacent carbons and distinguish between regioisomers .
- Compare with reference data from analogous triazole-containing acetamides. For instance, ¹H NMR shifts for triazole protons in similar compounds range from δ 8.3–8.5 ppm .
- Validate via X-ray crystallography if crystallization is feasible, as demonstrated for structurally related triazole derivatives .
Q. What experimental strategies optimize yield in the final amidation step?
- Coupling agents : Use HBTU or HATU to enhance amide bond formation efficiency, as seen in peptide-like syntheses .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) improve solubility of intermediates .
- Temperature control : Reactions at 0–25°C minimize side reactions, while extended stirring (6–8 hours) ensures completion .
Q. How to design assays for evaluating the compound’s interaction with biological targets?
- Enzyme inhibition assays : Measure IC₅₀ values against kinases or proteases, leveraging the triazole’s metal-binding affinity .
- Cellular studies : Test cytotoxicity in cancer cell lines (e.g., MTT assays) and compare with structurally similar compounds (e.g., IC₅₀ < 10 µM for triazole-acetamide derivatives) .
- Molecular docking : Model interactions with target proteins (e.g., EGFR or COX-2) using the ethoxyphenoxy group as a hydrophobic anchor .
Q. What analytical approaches address discrepancies in biological activity data across studies?
- Dose-response validation : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) to rule out environmental variability .
- Metabolic stability tests : Use liver microsomes to assess if rapid degradation explains inconsistent efficacy .
- SAR analysis : Compare substituent effects (e.g., tert-butyl vs. cyclohexyl) on activity, as seen in related acetamides .
Data Contradiction and Mechanistic Analysis
Q. How to interpret conflicting solubility data in polar vs. nonpolar solvents?
- LogP calculations : Estimate hydrophobicity (e.g., tert-butyl increases logP, reducing aqueous solubility) .
- Experimental validation : Test solubility in DMSO (for stock solutions) and PBS (for biological assays), noting precipitation thresholds .
Q. What mechanistic insights explain variability in triazole ring reactivity?
- Electron-deficient triazoles (e.g., nitro-substituted) undergo nucleophilic attack more readily than electron-rich analogs, affecting stability in acidic conditions .
- Steric effects : Bulky tert-butyl groups may shield the triazole, reducing undesired side reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
